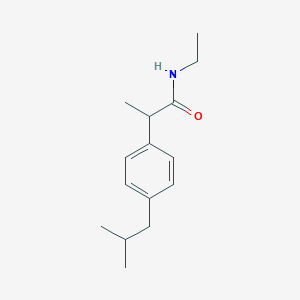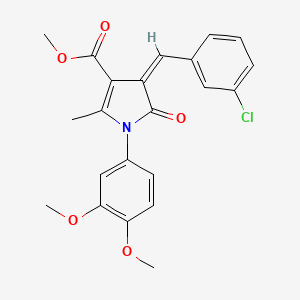
N-ethyl-2-(4-isobutylphenyl)propanamide
Descripción general
Descripción
N-ethyl-2-(4-isobutylphenyl)propanamide, also known as IBUPROFEN, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen. The drug is available over-the-counter and is used to treat a variety of conditions, including headache, fever, menstrual cramps, arthritis, and other inflammatory conditions.
Mecanismo De Acción
N-ethyl-2-(4-isobutylphenyl)propanamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain, fever, and inflammation. By inhibiting the production of prostaglandins, N-ethyl-2-(4-isobutylphenyl)propanamide reduces pain, fever, and inflammation. N-ethyl-2-(4-isobutylphenyl)propanamide also has antioxidant properties and modulates the immune response.
Biochemical and Physiological Effects
N-ethyl-2-(4-isobutylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. The drug inhibits the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. This, in turn, leads to a reduction in pain, fever, and inflammation. N-ethyl-2-(4-isobutylphenyl)propanamide also has antioxidant properties, which may contribute to its anti-inflammatory effects. The drug has been shown to modulate the immune response, which may be beneficial in the treatment of certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-(4-isobutylphenyl)propanamide has several advantages as a tool compound in the study of inflammation and pain. The drug is widely available and is relatively inexpensive. It has a well-established pharmacological profile and is a reference drug in the development of new NSAIDs. However, N-ethyl-2-(4-isobutylphenyl)propanamide also has some limitations. The drug has a short half-life and is rapidly metabolized in the body, which may limit its usefulness in some experiments. Additionally, the drug has a relatively low potency and may require high concentrations to achieve a pharmacological effect.
Direcciones Futuras
There are several future directions for the study of N-ethyl-2-(4-isobutylphenyl)propanamide and its pharmacological properties. One area of research is the development of new NSAIDs that are more potent and have fewer side effects than N-ethyl-2-(4-isobutylphenyl)propanamide. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-ethyl-2-(4-isobutylphenyl)propanamide. This may lead to the development of new drugs that target these mechanisms. Additionally, there is a need for further research into the long-term effects of N-ethyl-2-(4-isobutylphenyl)propanamide use, particularly in high doses or over extended periods of time.
Aplicaciones Científicas De Investigación
N-ethyl-2-(4-isobutylphenyl)propanamide has been extensively studied for its pharmacological properties and therapeutic applications. It is commonly used as a reference drug in the development of new NSAIDs and as a tool compound in the study of inflammation and pain. N-ethyl-2-(4-isobutylphenyl)propanamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. The drug has also been shown to have antioxidant properties and to modulate the immune response.
Propiedades
IUPAC Name |
N-ethyl-2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-16-15(17)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUCOVDKUWMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[4-(2-methylpropyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4795224.png)
![methyl 4-({3-[(2-methylbenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4795229.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-2-thiophenesulfonamide](/img/structure/B4795250.png)

![(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4795269.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4795287.png)
![(3,4-dichlorobenzylidene)[2-(methylthio)phenyl]amine](/img/structure/B4795292.png)
![1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795300.png)
![6-methyl-5-(4-methylphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795301.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4795309.png)
![N-(2-furylmethyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4795314.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}acetohydrazide](/img/structure/B4795322.png)